

Cndac's effect on cell cycle progression

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Compound of Interest

Compound Name: Cndac

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An In-depth Technical Guide on the Core Effects of **Cndac** on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

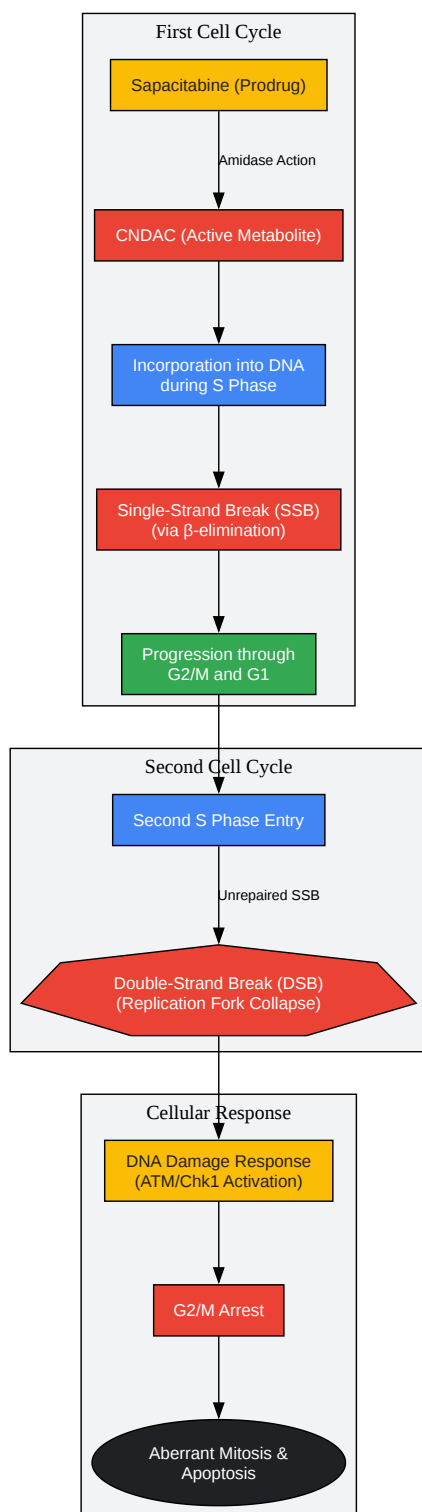
2'-C-cyano-2'-deoxy-1- β -D-arabino-pentofuranosylcytosine (**CNDAC**) is a novel deoxycytidine nucleoside analog and the active metabolite of the orally bioavailable prodrug, sapacitabine.[1] [2] **CNDAC** exhibits a unique mechanism of action that distinguishes it from other nucleoside analogs like cytarabine and gemcitabine.[1][3] Its incorporation into DNA during replication initiates a cascade of events that culminates in G2/M cell cycle arrest and subsequent cell death, a process intrinsically linked to the formation of lethal double-strand DNA breaks during a second S phase.[1][2][3][4] This guide provides a detailed examination of **CNDAC**'s mechanism, its impact on cell cycle regulatory pathways, quantitative data from key experiments, and the methodologies used to elucidate these effects.

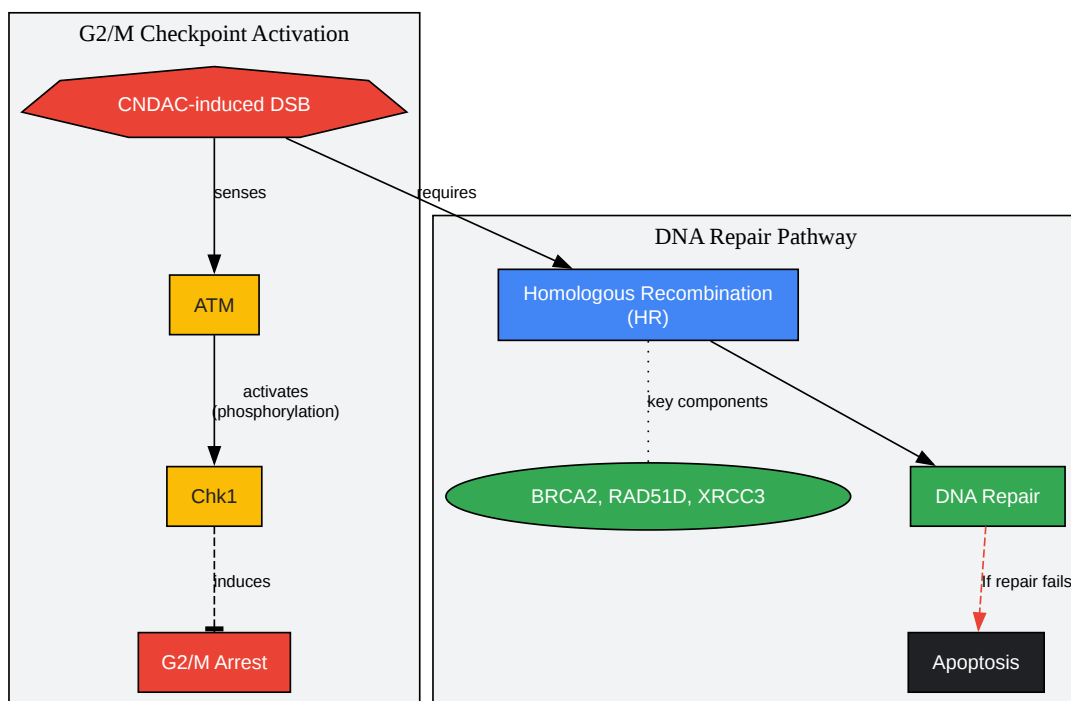
Mechanism of Action

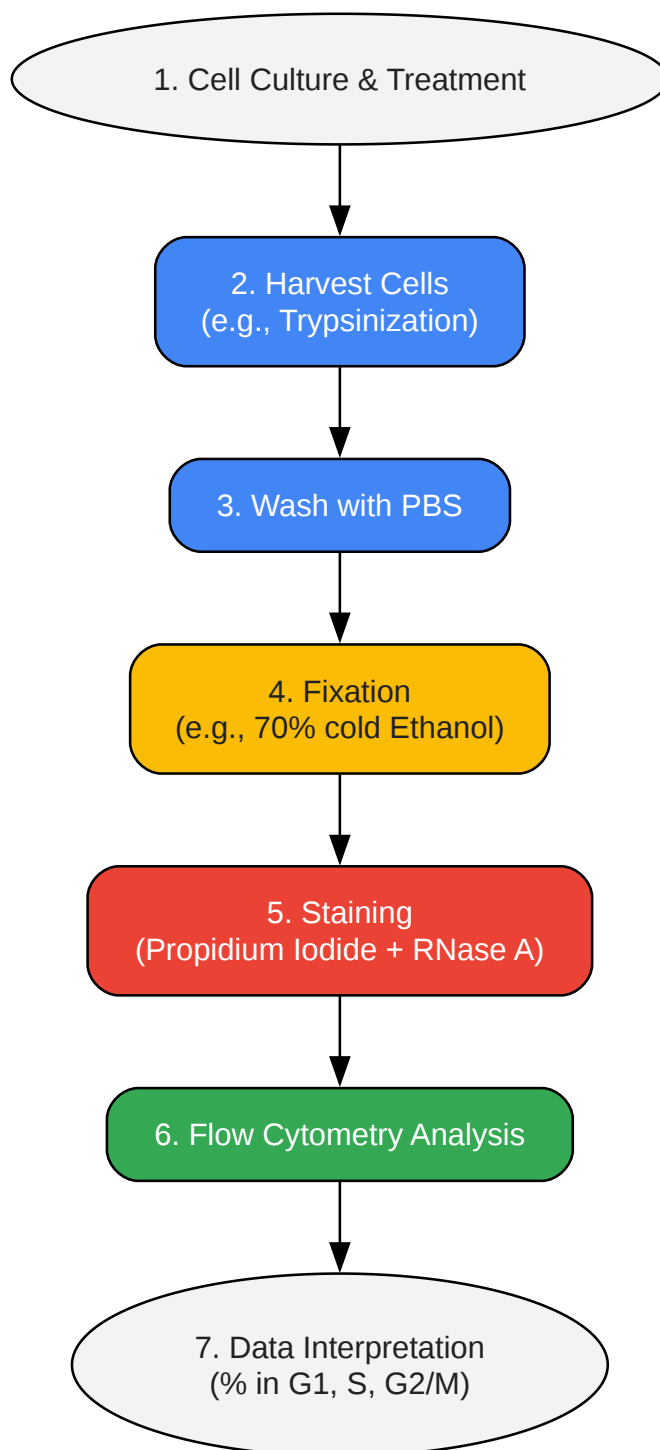
CNDAC's primary cytotoxic effect begins after it is phosphorylated to its triphosphate form and incorporated into DNA during the S phase of the cell cycle.[5] The presence of an electron-drawing cyano group in its sugar moiety induces structural instability.[1] This leads to a β -elimination reaction, causing a single-strand break (SSB) in the DNA backbone and creating a 3'-terminal lesion that cannot be readily ligated.[1][5]

While some of these SSBs can be repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway, unrepaired breaks persist as the cell completes the first cell cycle.[1]

[5][6] When the cell enters a subsequent, second S phase, the replication fork collapses at the site of the unrepaired SSB, converting it into a highly cytotoxic one-ended double-strand break (DSB).[1][2][5] It is the formation of these DSBs that serves as the primary trigger for a robust DNA damage response (DDR), leading to cell cycle arrest and eventual apoptosis.[2][3]







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